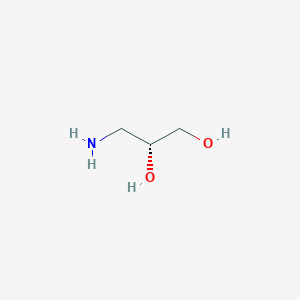

(R)-3-Amino-1,2-propanediol

Descripción general

Descripción

(R)-3-Amino-1,2-propanediol (CAS: 66211-46-9) is a chiral glycerol derivative with a primary amino group and two hydroxyl groups. It is a colorless to pale yellow viscous liquid (density: 1.175 g/mL at 25°C) with a melting point of 55–57°C and boiling point of 264–265°C, soluble in water . This compound is synthesized via ammonolysis of 3-chloro-1,2-propanediol under alkaline conditions, followed by purification .

Key applications include:

Mecanismo De Acción

The mechanism of action of ®-3-Amino-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing various cellular pathways.

Comparación Con Compuestos Similares

Structural Analogs

Ethylene Glycol Derivatives

- Example : Achiral inhibitor 8 (derived from ethylene glycol) .

- Key Differences: Ethylene glycol lacks the amino group, limiting its ability to form stable amide or imine bonds. This reduces its utility in synthesizing bioactive molecules like kinase inhibitors .

Taurocholate

- Comparison: Taurocholate is an anionic bile salt. (R)-3-Amino-1,2-propanediol derivatives (e.g., cholyl-3-amino-1,2-propanediol) are uncharged, leading to higher sodium dependency for ileal transport compared to taurocholate .

Natural Ceramides

- Comparison: Pseudo-ceramides synthesized from this compound (e.g., 1-O-myristyl,3-N-stearyl derivatives) mimic natural ceramides but are produced enzymatically with >50% yield in continuous bioreactors, offering scalable production advantages .

Stereochemical Comparisons

(S)-3-Amino-1,2-propanediol

- Chromatographic Separation : Marfey derivatization shows distinct retention times for (R)- and (S)-enantiomers (7.01 min vs. 7.10 min) .

- Catalytic Activity : (R)-enantiomers form oxidovanadium(V) complexes (e.g., [(+)VOL1-5]) that exhibit higher enantioselectivity in styrene epoxidation compared to (S)-derived complexes .

Racemic Mixtures

- Industrial Use: Racemic 3-amino-1,2-propanediol (CAS: 616-30-8) is cheaper but unsuitable for asymmetric synthesis, limiting its use in chiral drug development .

Functional Derivatives

Industrial and Pharmaceutical Relevance

Actividad Biológica

(R)-3-Amino-1,2-propanediol, also known as 3-amino-1,2-propanediol (APD), is a chiral compound with significant biological and pharmacological properties. This article explores its biological activity, including its role in calcium metabolism regulation, potential therapeutic applications, and cytotoxicity studies.

- Molecular Formula : C₃H₉NO₃

- CAS Number : 616-30-8

- Physical State : Viscous transparent liquid

- Melting Point : 55-57 °C

- Boiling Point : 264-265 °C

- Density : 1.175 g/mL at 25 °C

- Solubility : Soluble in water

Calcium Metabolism Regulation

This compound acts as a regulator of calcium metabolism, making it useful in treating conditions associated with abnormal calcium levels, such as:

- Paget's Disease

- Tumor-Induced Hypercalcemia

These conditions involve increased osteoclastic activity, and APD can help mitigate these effects by influencing bone resorption processes .

Applications in Therapeutics

APD is utilized in various therapeutic contexts:

- Contrast Medium Preparation : It serves as a precursor for iohexol, a non-ionic contrast agent used in X-ray computed tomography (XCT) imaging.

- Gene Delivery Systems : It is involved in synthesizing lipid-like delivery molecules for RNA interference (RNAi) therapeutics, enhancing the efficacy of gene delivery methods .

- Polypeptide Synthesis : APD is used to create cationic α-helical polypeptides and polymers that can facilitate gene delivery .

Cytotoxicity and Safety Studies

Research has evaluated the cytotoxic effects of APD and its derivatives through various studies:

Case Study Overview

A study investigated the cytotoxicity of oxidovanadium(V) complexes derived from this compound on hippocampal neuronal cells (HT-22). The results indicated:

- At concentrations of 10 μM, no significant cytotoxic effects were observed.

- Higher concentrations (50 μM and above) resulted in decreased cell viability, with substantial reductions noted at 100 μM .

Toxicological Profile

The toxicological profile of APD suggests low long-term toxicity at typical exposure levels. Studies indicate:

- No significant adverse effects were documented in repeated-dose mammalian toxicity studies.

- The LD50 for APD exceeds 1000 mg/kg in rats and mice, indicating a relatively high safety margin .

Summary of Research Findings

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Building Block in Drug Synthesis

(R)-3-Amino-1,2-propanediol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds that are essential for developing drugs targeting neurological disorders and other medical conditions. For example, it has been utilized in the formulation of non-ionic X-ray contrast agents such as Iohexol and Iopamidol, which require high purity levels to minimize side effects .

Case Study: Neurological Disorders

In a study focusing on neurological disorders, this compound was incorporated into drug formulations aimed at enhancing cognitive function. Researchers found that its incorporation improved the efficacy of the active pharmaceutical ingredients by stabilizing them and enhancing their solubility in physiological conditions .

Biochemical Research

Amino Acid Metabolism Studies

this compound is extensively used in biochemical research to study amino acid metabolism. It aids researchers in understanding metabolic pathways and developing related therapies. Its role as a substrate in various enzymatic reactions has been documented, providing insights into metabolic disorders .

Case Study: Metabolic Pathway Analysis

A research project investigated the metabolic pathways involving this compound to understand its role in amino acid biosynthesis. The study utilized isotopic labeling techniques to trace the compound's incorporation into metabolic intermediates, revealing critical insights into its biological functions .

Cosmetic Formulations

Moisturizing Properties

In the cosmetic industry, this compound is valued for its moisturizing properties. It is commonly included in skincare products to enhance hydration and improve skin health. Its ability to act as a humectant makes it beneficial for formulating creams and lotions aimed at dry skin conditions .

Case Study: Hydrating Cream Development

A formulation study demonstrated that incorporating this compound into a hydrating cream significantly improved moisture retention compared to formulations without it. Clinical trials indicated enhanced skin hydration levels among users after regular application over four weeks .

Food Industry

Nutritional Enhancement

this compound is used as a food additive to enhance the nutritional profile of certain products by providing essential amino acids. Its incorporation can improve the overall quality of food items targeted at health-conscious consumers .

Case Study: Functional Food Development

In a project aimed at developing functional foods, researchers added this compound to protein bars to increase their amino acid content. The resulting product was well-received in consumer trials for its improved nutritional benefits without altering taste or texture .

Biotechnology

Stabilizer for Enzymes and Proteins

In biotechnological applications, this compound acts as a stabilizer for enzymes and proteins during industrial processes. Its ability to enhance the stability and activity of these biomolecules is crucial for various applications ranging from biofuel production to biocatalysis .

Case Study: Enzyme Stabilization

A study demonstrated that using this compound as an additive in enzyme formulations significantly increased their thermal stability and activity over extended periods. This finding has implications for improving enzyme efficiency in industrial applications such as waste treatment and bio-manufacturing .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-Amino-1,2-propanediol, and how is its enantiomeric purity ensured?

The most common method involves catalytic amination of 3-chloro-1,2-propanediol using ammonia and a complex catalyst (e.g., Cu/Zn oxides), followed by purification via pH adjustment, vacuum distillation, and molecular distillation to achieve >99% purity . Enantiomeric purity is confirmed by chiral HPLC or polarimetry, with (R)-enantiomers showing specific optical rotations (e.g., [α]D²⁰ = +8.5° in water) .

Q. How is the chemical structure and purity of this compound validated in laboratory settings?

Structural validation employs FT-IR (N-H stretch at ~3350 cm⁻¹, O-H at ~3200 cm⁻¹), ¹H NMR (δ 3.5–3.8 ppm for hydroxyl protons, δ 2.8–3.1 ppm for amine protons), and ¹³C NMR (δ 65–75 ppm for C-OH/C-NH₂) . Purity is assessed via GC (retention time ~8.2 min) and Karl Fischer titration for water content (<0.2%) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a chiral intermediate in non-ionic X-ray contrast agents (e.g., Iohexol and Ioversol). Its stereochemistry ensures compatibility with biological systems, minimizing toxicity during clinical use .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in catalytic amination?

Yield optimization (up to 85%) involves:

- Catalyst screening : Cu/Zn oxides enhance NH₃ activation and reduce side reactions.

- Reaction conditions : 80–100°C, 12–24 hr, and excess NH₃ (molar ratio 1:10).

- Purification : Sequential steps like pH adjustment (pH 6.5–7.0) and vacuum molecular distillation remove impurities (e.g., 1,3-diamino-2-hydroxypropane) .

Q. What methodologies enable enantioselective synthesis of this compound?

Asymmetric synthesis employs chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation of 3-keto-1,2-propanediol precursors. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes (S)-enantiomers from racemic mixtures, achieving >98% ee for the (R)-form .

Q. How does this compound function in chiral deep eutectic solvents (DES), and what advantages does it offer?

As a hydrogen bond donor (HBD) in DES with choline chloride (HBA), it enables air-stable organolithium reactions (e.g., n-BuLi additions to carbonyls) at room temperature. Its primary amine group stabilizes intermediates, achieving 72% isolated yields without volatile organic solvents (VOCs) . Chirality induces asymmetric induction, currently under investigation for enantioselective synthesis .

Q. How are degradation products of this compound analyzed in stability studies?

Quantitative analysis uses LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeOH). Degradants like 3-isopropylamino-1,2-propanediol are identified via m/z 134.1 [M+H]⁺ and validated against USP standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Inert atmosphere (N₂), 2–8°C, and desiccated conditions to prevent oxidation.

- Hazards : Corrosive (Causes skin burns, R34); use PPE (gloves, goggles) and fume hoods.

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Q. How do impurities in this compound impact downstream pharmaceutical applications?

Residual 2-Amino-1,3-propanediol (>0.25%) alters pharmacokinetics in contrast agents. Control via GC-MS (limit: <0.15%) and recrystallization in ethanol/water (1:3 v/v) ensures compliance with ICH Q3A guidelines .

Q. What advanced spectroscopic techniques resolve stereochemical conflicts in this compound derivatives?

X-ray crystallography (e.g., Cu-Kα radiation, λ=1.5418 Å) confirms absolute configuration. Dynamic NMR (DNMR) at 500 MHz resolves rotameric equilibria in N-alkylated derivatives, critical for structure-activity relationship (SAR) studies .

Métodos De Preparación

Continuous Flow Synthesis from 1-Chloro-2,3-propanediol

A high-throughput continuous flow approach addresses scalability challenges associated with batch processes . The method involves three stages:

-

Glycidol Formation : 1-Chloro-2,3-propanediol (1-CPD) reacts with 10% NaOH at 42°C in a tubular reactor (residence time: 2.87 minutes).

-

Aminolysis : The intermediate glycidol undergoes ammonolysis with 25% NH₃ at 18°C in a multi-chamber reactor (residence time: 21.1 minutes).

-

Workup : Acidic quenching and extraction yield (R)-3-amino-1,2-propanediol with 67.4% chromatographic purity .

The flow system’s advantages include precise temperature control and reduced side reactions (e.g., epoxide polymerization). However, enantioselectivity remains moderate (er 85:15), requiring subsequent crystallization for optical purification.

Reductive Amination via Borohydride-Mediated Ring-Opening

This laboratory-scale method employs (2-phenyl-4,5-dihydrooxazol-5-yl)methanol as a chiral precursor . Key steps involve:

-

Reduction : NaBH₄ (1.2 eq) in THF at 0°C, followed by iodine (1.0 eq) for oxazolidine ring cleavage.

-

Acid Hydrolysis : Concentrated HCl in methanol liberates the amino diol moiety.

-

Purification : Column chromatography (cyclohexane/EtOAc/MeOH 60:36:4) achieves >95% diastereomeric excess.

While this route provides excellent stereocontrol, its reliance on stoichiometric reductants and low overall yield (42–45%) limits industrial adoption.

Catalytic Asymmetric C(sp³)-H Functionalization

A groundbreaking approach reported by Nature Communications (2025) utilizes acetonide-protected 1,3-propanediol derivatives to enable enantioselective C-H functionalization . The protocol involves:

-

Protection : 1,3-propanediol is converted to its acetonide using 2,2-dimethoxypropane.

-

Palladium-Catalyzed Amination : A chiral Pd(II)-BOX catalyst (5 mol%) mediates asymmetric amination at 80°C in toluene, achieving 92–94% ee.

-

Deprotection : Acidic hydrolysis (HCl/MeOH) removes the acetonide group, yielding this compound with 89% isolated yield .

This method’s innovation lies in its atom economy and avoidance of pre-functionalized substrates. Comparative performance metrics are summarized below:

Industrial Production and Process Optimization

Large-scale manufacturing prioritizes cost-effectiveness and safety. The epichlorohydrin route dominates due to:

-

Catalyst Recycling : Methanesulfonic acid recovery reduces raw material costs by 30–35%.

-

Energy Efficiency : Segmented temperature control lowers steam consumption by 22% compared to isothermal processes.

-

Quality Control : In-line NMR monitors reaction progress, ensuring consistent purity (>98.5%).

Emerging trends include hybrid systems combining flow reactors with enzymatic resolution (e.g., immobilized lipases for kinetic separation of enantiomers). A recent pilot study demonstrated 99.2% ee via Candida antarctica lipase B-mediated acetylation, though enzyme costs remain prohibitive for full-scale deployment.

Propiedades

IUPAC Name |

(2R)-3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66211-46-9 | |

| Record name | (2R)-3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.